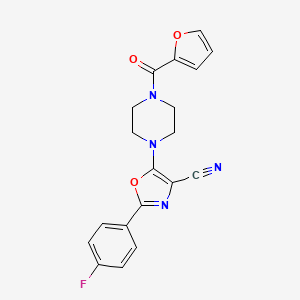

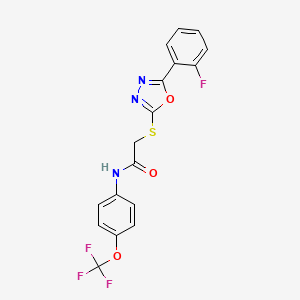

2-(4-Fluorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing piperazine and furan moieties has been a subject of interest due to their potential biological activities. In the context of the compound "2-(4-Fluorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile," similar synthetic approaches can be observed in the literature. For instance, a series of furan and piperazine-containing 1,2,4-triazole Mannich bases were synthesized via Mannich reaction with triazole Schiff bases, piperazine derivatives, and formaldehyde, yielding good results . Another study reported the synthesis of 1,2-oxazole derivatives starting from 2-acetylfuran, followed by Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, and finally a Mannich reaction with N-methyl piperazine . These methods highlight the versatility of piperazine and furan in constructing complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the structure of novel piperazine-1-yl-1H-indazole derivatives was confirmed by spectral analysis . Similarly, a series of 1,2,4-triazole Schiff bases containing a piperazine group were characterized by IR, MS, 1H and 13C NMR spectroscopy . These studies demonstrate the importance of spectroscopic methods in elucidating the structure of complex organic molecules.

Chemical Reactions Analysis

The reactivity of piperazine and furan-containing compounds has been explored in various chemical reactions. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile involved microwave irradiation and conventional heating, indicating the compounds' amenability to different reaction conditions . Additionally, the development of a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate suggests that these compounds can be analyzed and quantified effectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and furan derivatives have been studied to some extent. For example, the photophysical properties of some aryl-oxazoles and related compounds were investigated, revealing that minor structural variations could significantly affect absorption and emission wavelengths . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined by X-ray diffraction, providing insights into the compound's three-dimensional architecture .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- Study 1 : A novel series of compounds, including derivatives similar to our compound of interest, were synthesized and evaluated for antidepressant and antianxiety activities (J. Kumar et al., 2017).

Radiofluorination and Receptor Ligand Potential

- Study 2 : Research on fluoroethoxy-substituted derivatives related to our compound demonstrated their potential as ligands for dopamine receptors, indicating their applicability in positron emission tomography (PET) imaging (R. Tietze et al., 2006).

HPLC-DAD Method Development

- Study 3 : A high-performance liquid chromatography-diode array detection (HPLC-DAD) method was developed for the determination of a similar compound, emphasizing its importance in pharmaceutical analysis (B. Varynskyi et al., 2017).

Antimicrobial Activities

- Study 4 : Derivatives from a similar chemical class were synthesized and evaluated for antimicrobial activities, suggesting potential applications in combating microbial infections (Serap Başoğlu et al., 2013).

Docking Studies

- Study 5 : Piperazine-1-yl-1H-indazole derivatives, closely related to our compound, have been synthesized and analyzed using docking studies, indicating their role in medicinal chemistry (V. Balaraju et al., 2019).

Synthesis and Antimicrobial Activity of Derivatives

- Study 6 : Research on the synthesis of derivatives similar to our compound revealed their potential in inhibiting bacterial and fungal strains, highlighting their antimicrobial properties (V. Mishra et al., 2019).

Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities

- Study 7 : New derivatives doped with Febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities, demonstrating their potential in treating infections and viruses (R. C. Krishna Reddy et al., 2013).

properties

IUPAC Name |

2-(4-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-2-1-11-26-16/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGLOPFJLOITFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)

![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)